
(5-bromofuran-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(5-bromofuran-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" is a complex organic molecule that appears to be related to a family of compounds with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help us understand the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of halogenated phenols with various reagents. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved by reacting 4-bromophenol with benzoyl chloride . Similarly, derivatives of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone were synthesized from (3-hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanones and alkyl bromides in the presence of K2CO3 in DMF at room temperature . These methods suggest that the synthesis of the compound may also involve halogenated intermediates and specific reagents to introduce the triazole and pyrrolidine moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by techniques such as X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell dimensions . Although the exact structure of "this compound" is not provided, it can be inferred that similar analytical techniques could be used to elucidate its structure.
Chemical Reactions Analysis
The chemical reactions involving the synthesis and modification of benzofuran derivatives are complex and can include steps such as bromination, demethylation, and reduction . The specific reactions to synthesize the compound would likely involve the formation of the furan ring, introduction of the bromine atom, and subsequent reactions to add the triazole and pyrrolidine groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be influenced by the presence of substituents on the benzofuran ring. For instance, the introduction of nitro, methoxy, and phenyl groups can impact the antimicrobial and antioxidant properties of these compounds . The compound "this compound" would also be expected to have unique properties based on its specific functional groups, which could be studied using similar methods as those described for the related compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research into the synthesis and crystal structure of related compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, reveals complex chemical processes involving multi-step reactions and substitution reactions. These studies provide insights into the molecular structures through spectroscopy and X-ray diffraction, alongside computational methods like density functional theory (DFT) to understand the electronic structure and physicochemical properties of such compounds (Huang et al., 2021).
Biological Activity and Potential Applications
Anticonvulsant Activities: Some derivatives, particularly those involving triazinyl and pyrrolidinyl groups, have been evaluated for their anticonvulsant activities. For instance, compounds demonstrating significant efficacy in models like the maximal electroshock (MES) test indicate potential therapeutic applications in epilepsy and related neurological conditions (Malik & Khan, 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, which could result in a variety of molecular and cellular effects .
Action Environment
It is known that various internal and external factors can influence the action of bioactive compounds .
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2/c18-16-7-6-15(24-16)17(23)21-9-8-13(10-21)22-11-14(19-20-22)12-4-2-1-3-5-12/h1-7,11,13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVHEOOBOMELEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

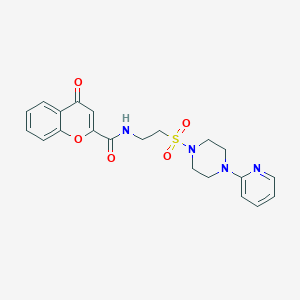
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2526489.png)
![2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2526492.png)
![4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2526493.png)
![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)
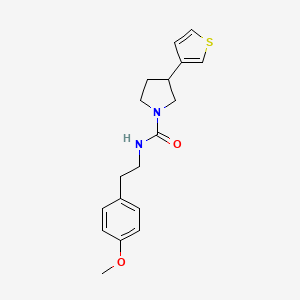
![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2526497.png)

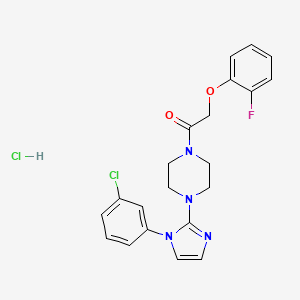
![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)
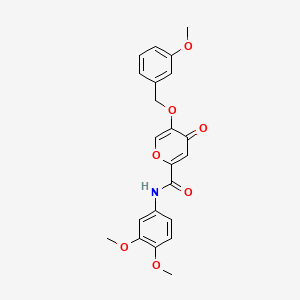
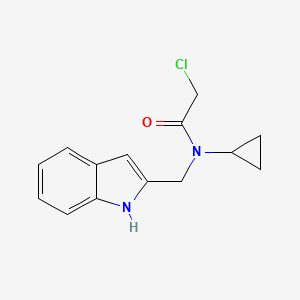
![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)